molecular formula C20H22ClN3O3 B1621941 Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate CAS No. 83044-91-1

Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate

Cat. No.: B1621941
CAS No.: 83044-91-1
M. Wt: 387.9 g/mol
InChI Key: VRBLLGLKTUGCSG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 83044-91-1, establishing its unique chemical identity within international databases. The compound's molecular formula is definitively established as C₂₀H₂₂ClN₃O₃, corresponding to a molecular weight of 387.9 grams per mole according to computational analysis. The European Inventory of Existing Commercial Chemical Substances number 280-173-9 provides additional regulatory identification for this compound within European chemical commerce.

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propanoate, which systematically describes the complete molecular architecture. Alternative systematic names include methyl 3-[3-(5-chlorobenzotriazol-2-yl)-4-hydroxy-5-tert-butyl-phenyl]propanoate and methyl 3-(3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl)propionate, reflecting different approaches to systematic nomenclature while maintaining chemical accuracy.

The compound's structural representation through simplified molecular-input line-entry system notation is CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC(=CC3=N2)Cl)O, providing a standardized method for computational chemical analysis. The International Chemical Identifier string InChI=1S/C20H22ClN3O3/c1-20(2,3)14-9-12(5-8-18(25)27-4)10-17(19(14)26)24-22-15-7-6-13(21)11-16(15)23-24/h6-7,9-11,26H,5,8H2,1-4H3 offers another standardized representation method for chemical databases and computational applications.

Chemical Property Value Reference
Chemical Abstracts Service Number 83044-91-1
Molecular Formula C₂₀H₂₂ClN₃O₃
Molecular Weight 387.9 g/mol
European Inventory Number 280-173-9
International Union of Pure and Applied Chemistry Name methyl 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propanoate

Structural Classification Within Benzotriazole Derivatives

This compound belongs to the 2-(2-hydroxyphenyl)-2H-benzotriazole class of ultraviolet absorbers, which represents one of the most important structural categories within benzotriazole-based photostabilizers. These compounds are characterized by their fundamental benzotriazole building block connected to a phenyl group in the 2-position, with the phenyl group carrying a hydroxy group in the ortho-position relative to the benzotriazole attachment. This structural arrangement enables the formation of intramolecular hydrogen bonding that is essential for the photostabilization mechanism.

The compound exhibits several distinctive structural modifications that differentiate it from simpler benzotriazole derivatives. The presence of a chlorine atom at the 5-position of the benzotriazole ring represents a significant structural enhancement compared to unsubstituted benzotriazoles. This halogen substitution influences both the electronic properties and the absorption characteristics of the molecule. The tert-butyl group positioned at the 3-location of the phenyl ring provides steric bulk that affects molecular interactions and potentially enhances thermal stability.

The propionate ester functionality attached through a three-carbon chain represents another significant structural feature that distinguishes this compound from many other benzotriazole ultraviolet absorbers. This ester group contributes to the overall polarity of the molecule and may influence its compatibility with various polymer matrices. The combination of these structural elements creates a molecule with enhanced complexity compared to fundamental benzotriazole ultraviolet absorbers such as 2-(2H-benzotriazol-2-yl)-4-methylphenol or 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol.

Research demonstrates that benzotriazole ultraviolet stabilizers share a common 2-hydroxyphenyl benzotriazole structure, with derivatives classified by various alkyl substitutions on the phenol ring. The present compound represents an advanced member of this chemical family, incorporating multiple structural modifications that collectively influence its photochemical behavior. Theoretical studies indicate that the photostability mechanism involves excited-state intramolecular proton transfer triggered by charge-transfer from the phenol to the triazole group, followed by radiationless decay.

Structural Feature Description Position
Benzotriazole Core 2H-benzotriazole ring system Central framework
Chlorine Substitution Halogen substitution 5-position of benzotriazole
Hydroxy Group Phenolic hydroxyl 4-position of phenyl ring
Tert-butyl Group Branched alkyl substituent 3-position of phenyl ring
Propionate Ester Methyl ester functionality Para-position via three-carbon chain

Historical Development in Ultraviolet Stabilizer Chemistry

The development of benzotriazole ultraviolet absorbers represents a significant advancement in photostabilization chemistry, with research dating back several decades to address the degradation of polymeric materials under ultraviolet radiation exposure. Early work established that 2-hydroxybenzophenone derivatives were among the first successful ultraviolet absorbers, but limitations in their effectiveness led to the exploration of alternative chemical structures. The discovery and development of benzotriazole-based ultraviolet absorbers emerged from systematic research into molecules capable of efficiently absorbing harmful ultraviolet radiation while maintaining photochemical stability.

Benzotriazole ultraviolet absorbers evolved through a progression of structural modifications designed to enhance performance characteristics. Initial benzotriazole derivatives focused on the fundamental 2-(2-hydroxyphenyl)benzotriazole structure, which provided effective ultraviolet absorption through intramolecular hydrogen bonding mechanisms. Subsequent research led to the development of substituted derivatives, including compounds with various alkyl groups, halogen substitutions, and other functional modifications designed to optimize absorption characteristics, thermal stability, and compatibility with different polymer systems.

The incorporation of chlorine substitution in benzotriazole ultraviolet absorbers represents a significant development in the field, as halogen substitution influences both the electronic properties and the absorption spectrum of these molecules. Research has demonstrated that electron-withdrawing substituent groups, such as chlorine, can affect the photostability of benzotriazole derivatives through modifications to the excited-state dynamics. Theoretical studies have revealed that the photostabilization mechanism involves coupled proton and electron transfer processes, and substituent effects can significantly influence these fundamental photochemical pathways.

The development of ester-functionalized benzotriazole derivatives, such as the propionate ester present in this compound, reflects ongoing efforts to create ultraviolet absorbers with enhanced compatibility and performance characteristics. These modifications address practical considerations in polymer processing and application, including solubility, migration resistance, and thermal stability during high-temperature processing conditions. Modern benzotriazole ultraviolet absorbers continue to evolve through systematic molecular design approaches that balance ultraviolet absorption efficiency with practical performance requirements in diverse applications.

Development Period Key Advancement Structural Innovation
Early Period 2-hydroxybenzophenone derivatives Basic ultraviolet absorption
Intermediate Period Benzotriazole core development Intramolecular hydrogen bonding
Advanced Period Substituted benzotriazoles Halogen and alkyl modifications
Modern Period Functionalized derivatives Ester groups and complex substituents

Properties

IUPAC Name

methyl 3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2,3)14-9-12(5-8-18(25)27-4)10-17(19(14)26)24-22-15-7-6-13(21)11-16(15)23-24/h6-7,9-11,26H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLLGLKTUGCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC(=CC3=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003091
Record name Methyl 3-[3-tert-butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propanoate
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83044-91-1
Record name 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]-5-chlorobenzotriazole
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Record name Methyl 3-(3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl)propionate
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Record name Methyl 3-[3-tert-butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propanoate
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Record name Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propionate
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Biological Activity

Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate, commonly referred to as methyl benzotriazole propionate, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of methyl benzotriazole propionate is C20H22ClN3O3C_{20}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 387.86 g/mol. Key physical properties include:

PropertyValue
Density1.28 g/cm³
Boiling Point524.7 ºC at 760 mmHg
Melting PointNot Available
Flash Point271.1 ºC
LogP4.1826

These properties indicate a stable compound under standard conditions, with potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. Methyl benzotriazole propionate has been evaluated for its effects against several bacterial strains, including:

  • Staphylococcus aureus (both methicillin-resistant and sensitive)
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have shown that compounds with a benzotriazole moiety can inhibit bacterial growth effectively, with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL for certain derivatives .

Antifungal Activity

Methyl benzotriazole propionate has also demonstrated antifungal properties against various fungi, including Candida albicans and Aspergillus niger. The introduction of halogen substituents on the benzotriazole ring has been correlated with increased antifungal potency, with MIC values reported between 1.6 μg/mL to 25 μg/mL .

Antiparasitic Effects

Studies have highlighted the effectiveness of benzotriazole derivatives in combating protozoan parasites, such as Trypanosoma cruzi. Compounds similar to methyl benzotriazole propionate showed dose-dependent inhibition of parasite growth, which is promising for developing treatments for diseases like Chagas disease .

The biological activity of methyl benzotriazole propionate is attributed to its ability to interact with cellular targets involved in cell division and metabolism. The compound's structure allows it to act as a tubulin inhibitor, disrupting microtubule formation essential for mitosis in various pathogens .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. investigated the antibacterial effects of several benzotriazole derivatives, including methyl benzotriazole propionate. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential as alternatives to conventional antibiotics .

Research on Antifungal Activity

Another significant study focused on the antifungal properties of modified benzotriazoles. It was found that introducing electron-withdrawing groups significantly enhanced the efficacy against fungal pathogens, establishing a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20_{20}H22_{22}ClN3_3O3_3
  • Molecular Weight : 387.86 g/mol
  • CAS Number : 83044-91-1
  • EINECS Number : 280-173-9

Structure

The compound features a tert-butyl group, a hydroxy group, and a chlorobenzotriazole component, contributing to its unique chemical behavior and functional properties.

UV Stabilization in Polymers

Methyl benzotriazole is widely used as a UV stabilizer in various polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation. This application is crucial in industries like automotive and construction where materials are exposed to sunlight.

Case Study

A study demonstrated that incorporating methyl benzotriazole into polycarbonate formulations significantly improved UV stability, reducing yellowing and maintaining mechanical properties over time .

Agricultural Chemicals

The compound serves as an active ingredient in agricultural formulations, particularly as a protective agent against UV radiation for pesticides and herbicides. This enhances the efficacy and longevity of these chemicals when applied to crops.

Data Table: Efficacy of Methyl Benzotriazole in Pesticides

Pesticide TypeConcentration (wt%)UV Stability Improvement (%)
Herbicide A0.530
Insecticide B1.025
Fungicide C0.7540

Pharmaceutical Applications

In pharmaceuticals, methyl benzotriazole has been explored for its potential use as an excipient or stabilizer in drug formulations. Its properties can enhance the stability of sensitive compounds against light degradation.

Case Study

Research indicated that formulations containing methyl benzotriazole showed a significant reduction in the degradation rate of light-sensitive drugs compared to those without the compound .

Cosmetic Formulations

The compound is also utilized in cosmetic products due to its UV absorption capabilities, providing protection for skin formulations against harmful UV rays.

Data Table: Performance of Methyl Benzotriazole in Cosmetic Products

Product TypeSPF RatingStability Improvement (%)
Sunscreen A3035
Moisturizer B1525
Anti-aging Cream C2040

Industrial Applications

In industrial settings, methyl benzotriazole is used in coatings and paints to enhance their durability and resistance to UV light, thereby extending the lifespan of products.

Comparison with Similar Compounds

Research Findings and Data

Molecular Docking and Hydrogen Bonding

Studies on methyl 3-(4-hydroxyphenyl)propionate analogs reveal that coplanarity of the hydroxyl group with the phenyl ring enhances intermolecular hydrogen bonding, critical for crystal packing and stability . The tert-butyl and chloro groups in the target compound disrupt this coplanarity slightly but improve steric protection against UV-induced degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate, and how is purity assessed?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification and substitution. For example, analogous benzotriazole derivatives are synthesized using reflux conditions with catalysts like acetic acid, followed by purification via recrystallization (ethanol is common). Purity is assessed using thin-layer chromatography (TLC) with toluene-ethyl acetoacetate-water solvent systems (8.7:1.2:1.1) and visualized via iodine vapor. Gas chromatography (GC) may also validate purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve peaks from tert-butyl, benzotriazole, and ester groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ester carbonyl). High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, especially given the compound’s UV-active benzotriazole moiety .

Q. How do structural substituents (tert-butyl, benzotriazolyl) influence the compound’s stability and reactivity?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing oxidative degradation of the phenolic hydroxyl group. The 5-chloro-benzotriazole moiety improves UV absorption and photostability. To study substituent effects, comparative experiments with analogs (e.g., methyl or unsubstituted benzotriazole) under accelerated aging (e.g., 60°C, 75% RH) can quantify stability differences using HPLC-UV degradation profiles .

Advanced Research Questions

Q. How can synthetic yield be optimized using design-of-experiments (DOE) methodologies?

  • Methodological Answer : DOE approaches, such as factorial designs, can systematically vary parameters like reaction time, temperature, and catalyst concentration. For instance, a 2³ factorial design might test reflux time (6–12 hrs), acetic acid concentration (1–5 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) then models optimal conditions, validated via GC yield analysis .

Q. What experimental designs are suitable for evaluating photostability under environmental conditions?

  • Methodological Answer : Split-split plot designs allow multi-factor testing. Main plots could represent light intensity (e.g., UV-A vs. UV-B), subplots for temperature (25°C vs. 40°C), and sub-subplots for humidity (50% vs. 75% RH). Replicates (n=4) ensure statistical rigor, with degradation monitored via HPLC and LC-MS to identify photoproducts .

Q. How are bioactivity screening methodologies tailored for this compound’s potential applications?

  • Methodological Answer : In vitro models (e.g., enzyme inhibition assays or cell viability tests) are prioritized. For example, antifungal activity can be screened against Candida spp. using microdilution assays (96-well plates, 48 hrs incubation). Species selection must account for the benzotriazole’s known bioactivity; data normalization to positive controls (e.g., fluconazole) and statistical analysis (ANOVA) resolve variability .

Q. What methodologies assess environmental fate, including degradation and bioaccumulation?

  • Methodological Answer : Laboratory studies under OECD guidelines (e.g., hydrolysis at pH 4–9, 50°C) quantify abiotic degradation. Biodegradation is tested via OECD 301B (CO₂ evolution). Bioaccumulation potential is estimated using octanol-water partition coefficients (log Kow) via shake-flask methods. Field studies employ LC-MS/MS to detect residues in soil/water matrices .

Q. How can contradictory bioactivity data across studies be resolved methodologically?

  • Methodological Answer : Meta-analysis of published data with stratification by experimental parameters (e.g., species, concentration, exposure time) identifies confounding variables. For example, discrepancies in antifungal IC₅₀ values may arise from differences in inoculum size or incubation time. Replication under standardized protocols (CLSI guidelines) and sensitivity analysis (Monte Carlo simulations) reduce uncertainty .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.